FH535-N
Description
Aberrant Wnt/β-catenin Pathway Activation in Pathological States
Dysregulation of the Wnt/β-catenin signaling pathway is implicated in the pathogenesis of a wide variety of diseases nih.govmdpi.commdpi.comcas.czoncotarget.com. Aberrant activation of this pathway can result from various mechanisms, including mutations in key pathway components, deregulation of Wnt ligands and receptors, and epigenetic modifications nih.govresearchgate.net.
Oncogenesis and Tumor Progression
Aberrant Wnt/β-catenin pathway activation is frequently observed in numerous cancers and plays a significant role in tumorigenesis and tumor progression mdpi.comnih.govoncotarget.comresearchgate.netiiarjournals.orgfrontiersin.org. Constitutive activation, often induced by mutations in genes like APC or CTNNB1 (encoding β-catenin), leads to the accumulation of nuclear β-catenin and the subsequent transcription of oncogenes such as c-Myc and Cyclin D1, promoting uncontrolled cell proliferation mdpi.commdpi.comnih.govoncotarget.comresearchgate.netnews-medical.net. This dysregulation contributes to the initiation and progression of various cancers, including colorectal cancer, hepatocellular carcinoma, pancreatic cancer, lung cancer, and ovarian cancer oncotarget.com. The pathway is also associated with increased cell proliferation, epithelial-mesenchymal transition (EMT), and the maintenance of cancer stem cell properties, all of which contribute to tumor aggressiveness and metastasis nih.govspandidos-publications.comresearchgate.netfrontiersin.org.
Fibrotic Diseases
Sustained reactivation of the Wnt/β-catenin pathway is linked to the pathogenesis of fibrotic disorders in various organs, including the lung, liver, skin, and kidney cas.cznih.govnih.gov. In fibrosis, aberrant Wnt/β-catenin signaling can promote fibroblast proliferation, migration, and the excessive deposition of extracellular matrix, leading to tissue scarring and organ dysfunction cas.cznih.govatsjournals.org. Crosstalk between Wnt/β-catenin and other signaling pathways, such as TGF-β signaling, also contributes to the fibrogenic process cas.cznih.gov.
Other Relevant Pathological Contexts
Beyond cancer and fibrosis, aberrant Wnt/β-catenin signaling has been implicated in other pathological conditions, including certain neurological disorders and metabolic diseases mdpi.comresearchgate.net. For instance, suppression of Wnt/β-catenin signaling has been linked to the pathology of Alzheimer's disease, where restoring or enhancing the pathway shows potential to counteract disease mechanisms consensus.app. Dysregulation of Wnt signaling has also been observed in conditions like arrhythmogenic cardiomyopathy, an inherited heart disease characterized by fibrofatty replacement of the myocardium oncotarget.com.
Rationale for Pharmacological Modulation of Wnt/β-catenin Signaling in Academic Research
Given the central role of aberrant Wnt/β-catenin signaling in numerous diseases, particularly cancer and fibrosis, pharmacological modulation of this pathway has become a significant area of investigation in academic research cas.cznews-medical.netresearchgate.netmdpi.com. Targeting key components of this pathway offers potential avenues for therapeutic intervention.
Strategies for Targeting Key Pathway Components
Research into modulating the Wnt/β-catenin pathway involves various strategies targeting different components of the signaling cascade researchgate.netnih.gov. These strategies can be broadly categorized based on the location of the target within the pathway:
Extracellular or Membrane Level: Targeting Wnt ligands, Frizzled receptors, or LRP5/6 co-receptors researchgate.netnih.gov. Inhibitors of Porcupine (PORCN), an enzyme essential for Wnt ligand secretion, fall into this category oncotarget.comnih.gov.
Cytoplasmic Level: Modulating components of the destruction complex (e.g., Axin, APC, GSK-3β, CK1) or targeting β-catenin itself oncotarget.comresearchgate.netnih.gov. GSK-3β inhibitors, for example, can lead to β-catenin stabilization oncotarget.comnews-medical.net.
Nuclear Level: Inhibiting the interaction between β-catenin and TCF/LEF transcription factors or modulating the activity of transcriptional co-activators like CBP/p300 researchgate.netnih.govpnas.org.
These pharmacological approaches aim to either inhibit aberrantly activated Wnt/β-catenin signaling in diseases like cancer and fibrosis or, in some contexts, activate the pathway to promote tissue repair or regeneration cas.czconsensus.appnih.gov.
Properties
Molecular Formula |
C16H10Cl2N2O4S |
|---|---|
Molecular Weight |
397.226 |
IUPAC Name |
2,5-Dichloro-N-(4-nitronaphthalen-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H10Cl2N2O4S/c17-10-5-6-13(18)16(9-10)25(23,24)19-14-7-8-15(20(21)22)12-4-2-1-3-11(12)14/h1-9,19H |
InChI Key |
VZBUNQNZGCGVOO-UHFFFAOYSA-N |
SMILES |
O=S(C1=CC(Cl)=CC=C1Cl)(NC2=C3C=CC=CC3=C([N+]([O-])=O)C=C2)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FH535-N; FH535 N; FH535N |
Origin of Product |
United States |
Discovery and Structural Context of Fh535 N Within Small Molecule Wnt/β Catenin Inhibitors
Contextual Background: Identification of FH535 as a Wnt/β-catenin Pathway Modulator
FH535 was identified as a modulator of the Wnt/β-catenin pathway through its ability to suppress the transcriptional activity driven by the β-catenin/Tcf complex. ontosight.aiaacrjournals.org Studies have shown that FH535 can inhibit the nuclear translocation of β-catenin and suppress the transcription of downstream target genes. e-century.us While initially characterized as a β-catenin/Tcf inhibitor, further research has indicated that FH535 may also exert its effects through other mechanisms, including the inhibition of tankyrase enzymes (TNKS1/2), which are involved in the degradation of Axin2, a component of the β-catenin destruction complex. nih.govfrontiersin.org Additionally, FH535 has been reported as a dual inhibitor also affecting peroxisome proliferator-activated receptor (PPAR) activity, specifically PPARγ and PPARδ. windows.netaacrjournals.orgmedchemexpress.com This dual activity highlights the complexity of its mechanism of action.
FH535 has demonstrated inhibitory effects on the proliferation, migration, and invasion of various cancer cell lines, including those from colorectal, lung, liver, breast, osteosarcoma, and pancreatic cancers, where the Wnt/β-catenin pathway is often dysregulated. ontosight.aiaacrjournals.orge-century.usmedchemexpress.complos.orgdovepress.comjcancer.orgnih.gov
Derivation and Characterization of FH535-N as a Chemical Analog
The term "this compound" appears to refer to N-substituted chemical analogs of FH535. Modifications at the nitrogen atom of the sulfonamide group are a common strategy in medicinal chemistry to explore the impact of structural changes on biological activity and pharmacological properties. One specific N-substituted analog discussed in the literature is the N-methylated derivative of FH535, sometimes referred to in the context of mechanistic studies. oncotarget.comresearchgate.netnih.govresearchgate.net
Characterization of such N-substituted analogs, like the N-methylated FH535, has provided insights into the importance of the hydrogen atom on the sulfonamide nitrogen for certain activities of the parent compound. For instance, studies investigating the mitochondrial uncoupling activity of FH535 revealed that replacing the nitrogen-bound hydrogen with a methyl group in the N-methylated analog resulted in the loss of this uncoupling activity. oncotarget.comresearchgate.netnih.govresearchgate.net This suggests that the ionizable nitrogen-hydrogen bond in FH535 plays a role in its ability to transport protons across the mitochondrial membrane. oncotarget.comresearchgate.net
While detailed characterization data specifically labeled for a compound solely named "this compound" is not extensively available in the provided search results as a distinct entity, the study of N-substituted derivatives like the N-methylated analog is crucial for understanding the structure-activity relationships of this class of Wnt/β-catenin inhibitors.
Conceptual Framework of Structure-Activity Relationships for N-aryl Benzenesulfonamide (B165840) Analogs of FH535
Structure-activity relationship (SAR) studies on FH535 and its N-aryl benzenesulfonamide analogs have aimed to identify key structural features responsible for their inhibitory activity against the Wnt/β-catenin pathway and other targets like PPARs. These studies involve synthesizing compounds with modifications to different parts of the FH535 structure and evaluating their biological effects.
Modifications to the halogenation pattern on the benzenesulfonamide phenyl ring have been explored. For example, replacing the 2,5-dichlorophenyl group with 2,6-difluorosulfonyl or 2,6-dichlorosulfonyl patterns generally produced analogs with enhanced activity in β-catenin/Tcf-dependent assays and cell proliferation assays compared to FH535. mdpi.comnih.gov
Modifications to the N-aryl substituent have also been investigated. However, replacing the 2-methyl-4-nitrophenyl group with various other substituents, including heterocycles, has often resulted in analogs with comparable or only slightly improved activity compared to FH535 in some assays. nih.gov This has led to the suggestion that FH535 and its analogs may interact with multiple targets or that the structural requirements for activity are not rigidly defined beyond the core N-aryl benzenesulfonamide structure. nih.gov
The impact of substitution on the sulfonamide nitrogen, as seen with the N-methylated analog (FH535-Me), highlights the importance of this position for specific activities like mitochondrial uncoupling. oncotarget.comresearchgate.netnih.govresearchgate.net SAR studies in this class of compounds are complex, potentially due to their ability to interact with multiple cellular targets and pathways, including Wnt/β-catenin signaling, PPARs, and potentially mitochondrial function. ontosight.aiwindows.netoncotarget.comresearchgate.netnih.govresearchgate.netaacrjournals.orgmedchemexpress.com
Primary Mechanism: Inhibition of Canonical Wnt/β-catenin Signaling
The canonical Wnt/β-catenin pathway plays a crucial role in various cellular processes, and its aberrant activation is implicated in numerous diseases, particularly cancer. nih.govmedchemexpress.comnih.govwjgnet.com this compound, similar to its parent compound FH535, acts as an inhibitor of this pathway. plos.orgmedchemexpress.commedchemexpress.comdovepress.com
Suppression of β-catenin/TCF-Mediated Transcriptional Activity
A central mechanism by which this compound inhibits Wnt signaling is by suppressing the transcriptional activity mediated by the β-catenin/TCF complex. In the canonical Wnt pathway, stabilized β-catenin translocates to the nucleus and forms a complex with T-cell factor (TCF)/Lymphoid Enhancer Factor (LEF) transcription factors, leading to the transcription of target genes involved in cell proliferation, differentiation, and survival. nih.govwjgnet.comaacrjournals.orgmdpi.comresearchgate.netkarger.com FH535 has been shown to inhibit this TCF-dependent transcription. nih.govdovepress.comnih.govd-nb.infotocris.comcaymanchem.comrndsystems.come-century.us Studies using reporter assays, such as the Topflash luciferase reporter, have demonstrated that FH535 treatment significantly suppresses β-catenin/TCF-mediated luciferase activity in various cell lines. nih.govdovepress.comnih.govd-nb.inforesearchgate.net This suppression of transcriptional activity is a key aspect of this compound's mechanism.
Data on the effect of FH535 and this compound on β-catenin target gene expression highlights this suppression. For instance, FH535 has been shown to downregulate the mRNA transcription of vital Wnt/β-catenin pathway target genes like LEF1 and AXIN2. nih.govnih.gov Downregulation of other β-catenin target genes such as cyclin D1 and c-MYC has also been observed upon FH535 treatment. nih.gove-century.usresearchgate.net
Table 1: Effect of FH535/FH535-N on β-catenin Target Gene Expression
| Target Gene | Effect of FH535/FH535-N Treatment | Reference(s) |
| LEF1 | Downregulated mRNA transcription | nih.govresearchgate.net |
| AXIN2 | Inhibited mRNA transcript levels, Stabilization of protein | nih.govnih.gov |
| Cyclin D1 | Downregulated expression (mRNA and protein), Suppressed transcription activity | nih.gove-century.usresearchgate.net |
| c-MYC | Downregulated expression | researchgate.net |
| MMP-2 | Downregulated expression | e-century.us |
| Survivin | Downregulated expression | nih.govresearchgate.net |
| WISP1 | Inhibited downstream signaling | mdpi.com |
Interference with β-catenin Nuclear Translocation
For β-catenin to activate gene transcription, it must translocate from the cytoplasm to the nucleus. nih.govwjgnet.commdpi.comkarger.comd-nb.info FH535 has been reported to interfere with this crucial step. Studies have shown that treatment with FH535 leads to a decrease in the expression of nuclear β-catenin and reduces its translocation from the cytoplasm to the nucleus. d-nb.infoe-century.usresearchgate.net While the exact underlying mechanism for this interference is not fully elucidated, it is suggested that it may involve the disturbance of β-catenin interaction with TCF/LEF transcription factors within the nucleus. researchgate.net
Table 2: Effect of FH535 on Nuclear β-catenin Levels
| Cell Line/Context | Observation | Reference(s) |
| Radioresistant esophageal cancer cell line (KYSE-150R) | Decreased expression of nuclear β-catenin and nuclear translocation from cytoplasm | d-nb.info |
| Pancreatic cancer cells | Suppression of β-catenin pathway viability, implying reduced nuclear translocation | dovepress.com |
| MDA-MB cells | Decreased nuclear translocation of β-catenin from the cytoplasm | researchgate.net |
| Glioma cells | Attenuates nuclear translocation of β-catenin | researchgate.net |
Disruption of β-catenin and Coactivator Recruitment (e.g., GRIP1 to PPARγ/δ)
Table 3: Effect of FH535 on Coactivator Recruitment to PPARs
| Target Interaction | Effect of FH535 Treatment (15 µM) | Reference(s) |
| GRIP1 recruitment to PPARδ | Inhibited | nih.govaacrjournals.orgtocris.comcaymanchem.comrndsystems.comtandfonline.com |
| GRIP1 recruitment to PPARγ | Inhibited | nih.govtocris.comcaymanchem.comrndsystems.com |
| β-catenin recruitment to PPARδ | Inhibited | aacrjournals.orgcaymanchem.comrndsystems.comtandfonline.comcaymanchem.com |
| β-catenin recruitment to PPARγ | Inhibited | aacrjournals.orgcaymanchem.comrndsystems.comcaymanchem.com |
| NCoR recruitment to PPARδ | Not inhibited | aacrjournals.orgtandfonline.com |
| SMRT recruitment to PPARδ | Not inhibited | aacrjournals.orgtandfonline.com |
Modulation of β-catenin Destruction Complex Components (e.g., Axin Stabilization)
The stability of β-catenin is tightly regulated by a multiprotein "destruction complex" that includes proteins like Axin, APC, GSK3β, and CK1α. wjgnet.comkarger.comnih.gov This complex phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. wjgnet.comkarger.comnih.gov While FH535 is known to inhibit Wnt signaling, its precise mechanism regarding the destruction complex has been explored. One study suggests that FH535 may inhibit the canonical Wnt signaling pathway through the stabilization of Axin. researchgate.net Axin2, a β-catenin transcriptional target, is stabilized by FH535 treatment. nih.govfrontiersin.org This stabilization of Axin could potentially lead to increased degradation of β-catenin, thereby reducing its nuclear accumulation and subsequent transcriptional activity. researchgate.net Furthermore, FH535 has been shown to decrease PARylation of Axin2, indicating an action through the inhibition of Tankyrase 1/2 enzymes, which positively regulate Wnt signaling by facilitating Axin2 destruction. nih.govfrontiersin.org
Table 4: Effect of FH535 on β-catenin Destruction Complex Components
| Component | Effect of FH535 Treatment | Observation Details | Reference(s) |
| Axin | Stabilization | Increased Axin2 protein levels | nih.govresearchgate.netfrontiersin.org |
| Axin2 PARylation | Inhibition | Decreased PARylation of Axin2 | nih.gov |
| Tankyrase 1/2 | Inhibition (implied) | Acts on Wnt signaling through inhibition of TNKS1/2 enzymes | nih.govfrontiersin.org |
Secondary and Intersecting Molecular Interactions
Beyond its primary effects on Wnt/β-catenin signaling, FH535 also interacts with other molecular targets, notably the Peroxisome Proliferator-Activated Receptors.
Antagonism of Peroxisome Proliferator-Activated Receptors (PPARγ/δ) Activity
Table 5: Antagonistic Activity of FH535 on PPARs
| Target Receptor | Antagonistic Activity | Details | Reference(s) |
| PPARγ | Antagonist | Inhibits ligand-dependent activation and transactivation | medchemexpress.comnih.govmedchemexpress.comaacrjournals.orgtocris.comcaymanchem.comrndsystems.comresearchgate.nettandfonline.comcaymanchem.combrieflands.com |
| PPARδ | Antagonist | Inhibits ligand-dependent activation and transactivation | medchemexpress.comnih.govmedchemexpress.comaacrjournals.orgtocris.comcaymanchem.comrndsystems.comresearchgate.nettandfonline.comcaymanchem.combrieflands.com |
Inhibition of Tankyrase (TNKS1/2) Enzymes and Axin2 PARylation
This compound has been shown to regulate the Wnt signaling pathway by inhibiting Tankyrase 1 and 2 (TNKS1/2) enzymes. cellmolbiol.orgnih.govfrontiersin.orgnih.gov TNKS1/2 are members of the poly-(adenosine diphosphate–ribose) polymerase (PARP) family of enzymes. nih.govfrontiersin.org These enzymes play a crucial role in the Wnt pathway by facilitating the degradation of Axin2 through a process called poly(ADP-ribosyl)ation (PARylation). nih.govfrontiersin.org Axin2 is a key component of the β-catenin destruction complex. nih.govfrontiersin.org By PARylating Axin2, TNKS1/2 target it for destruction, leading to decreased levels of Axin2 protein. nih.govfrontiersin.org Reduced levels of Axin2 impair the β-catenin destruction complex, allowing β-catenin to accumulate and translocate to the nucleus, where it activates the transcription of target genes. nih.govfrontiersin.org
Studies have provided evidence that this compound treatment leads to a reduction in the PAR-modification of Axin2. nih.govfrontiersin.orgnih.govresearchgate.net This observed decrease in Axin2 PARylation indicates that this compound inhibits the enzymatic activity of TNKS1/2. nih.govfrontiersin.orgnih.govresearchgate.net The inhibition of TNKS1/2 by this compound is a mechanism by which the compound suppresses Wnt signaling. nih.govfrontiersin.orgnih.govresearchgate.net The resulting decreased degradation of Axin2 protein contributes to the observed effects of this compound on Wnt-dependent processes. nih.govfrontiersin.org While this compound has been repeatedly shown to inhibit Wnt signaling, the specific mechanism was initially unclear, with subsequent studies clarifying its action through TNKS1/2 inhibition. nih.govfrontiersin.org
Inhibition of PARP1 Auto-PARylation
In addition to its effects on Tankyrase enzymes, this compound has also been observed to inhibit the auto-modification of PARP1. nih.govfrontiersin.orgnih.govresearchgate.net PARP1, like TNKS1/2, is a member of the PARP family of enzymes. nih.govfrontiersin.org Auto-PARylation is a process where PARP1 modifies itself with poly(ADP-ribose) chains, which is indicative of its enzymatic activity. nih.govfrontiersin.orgnih.govresearchgate.net
The presence of this compound has been shown to result in the inhibition of PARP1 auto-PARylation. nih.govfrontiersin.orgnih.govresearchgate.net This observation suggests that this compound also inhibits the enzymatic activity of PARP1. nih.govfrontiersin.orgnih.govresearchgate.net While this compound's primary characterized role related to Wnt signaling is through TNKS1/2 inhibition, the inhibition of PARP1 auto-PARylation indicates a broader effect on PARP family enzymes. nih.govfrontiersin.org
Studies investigating the molecular mechanisms of this compound have noted this inhibition of PARP1 auto-PARylation alongside the reduction in Axin2 PARylation. nih.govfrontiersin.orgnih.govresearchgate.net These data collectively provide evidence that this compound impacts the activity of both TNKS1/2 and PARP1. nih.govfrontiersin.orgnih.govresearchgate.net The inhibition of PARP1 auto-PARylation by this compound has been observed in various cell line studies, further supporting this molecular effect. nih.govfrontiersin.orgnih.govresearchgate.net
Research findings related to the inhibition of PARP1 auto-PARylation by this compound include experimental evidence demonstrating decreased auto-modified PARP1 in the presence of the compound. nih.govfrontiersin.orgnih.govresearchgate.net For example, studies in osteosarcoma cells treated with this compound showed inhibition of PARP1 auto-PARylation. nih.govfrontiersin.orgnih.govresearchgate.net This finding, along with the observed decrease in Axin2 PARylation, highlights the inhibitory effects of this compound on multiple PARP family members. nih.govfrontiersin.org
Future Research Directions
Academic research into FH535 continues to explore its potential as a tool for understanding the Wnt/β-catenin pathway and its involvement in various biological and pathological processes. Future research directions may involve further elucidating the precise molecular targets and downstream effects of FH535, particularly in different cell types and disease models. Investigating the compound's effects in more complex in vitro and in vivo models could provide deeper insights into its potential utility in academic research settings. Additionally, exploring potential synergistic effects of FH535 in combination with other signaling pathway modulators could be a valuable area of study.
The Wnt/β-catenin signaling pathway is a fundamental cellular communication system with critical roles in embryonic development, tissue homeostasis, and regeneration nih.govbiologists.comresearchgate.net. This highly conserved pathway is initiated by the binding of Wnt ligands to Frizzled (Fz) receptors and LRP5/6 co-receptors on the cell surface nih.govcusabio.com. This interaction leads to the recruitment of Dishevelled (Dvl) and the disruption of the cytoplasmic "destruction complex," which is composed of proteins such as Axin, APC, GSK3, and CK1 nih.govcusabio.comnih.gov. In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation nih.govcusabio.com. Upon Wnt pathway activation, the destruction complex is inhibited, leading to the stabilization and accumulation of β-catenin in the cytoplasm nih.govcusabio.comnih.gov. Accumulated β-catenin then translocates to the nucleus, where it interacts with TCF/LEF transcription factors to activate the expression of target genes involved in cell proliferation, differentiation, and survival nih.govnih.govwikipedia.org.
Perturbations in Wnt/β-catenin signaling are closely linked to a wide range of diseases, most notably cancer nih.govbiologists.comresearchgate.netcusabio.comwikipedia.orgfrontiersin.orgfrontiersin.orgmdpi.comnews-medical.netmdpi.com. Aberrant activation of this pathway, often due to mutations in key components like β-catenin (CTNNB1), APC, or Axin, can drive uncontrolled cell proliferation, migration, and survival, contributing to tumorigenesis and metastasis in various cancers, including hepatocellular carcinoma, colorectal cancer, gastric cancer, lung cancer, pancreatic cancer, breast cancer, and osteosarcoma nih.govnih.govwikipedia.orgfrontiersin.orgfrontiersin.orgnews-medical.netmdpi.commdpi.comnih.govplos.orgnih.govresearchgate.nete-century.ustandfonline.com. Beyond cancer, dysregulation of Wnt signaling has also been implicated in other conditions such as bone disorders and potentially neurodegenerative diseases biologists.comresearchgate.net. The intricate involvement of Wnt/β-catenin signaling in both normal physiological processes and disease states highlights its significance as a subject of extensive research.
The complexity and critical roles of the Wnt/β-catenin pathway necessitate the use of various research tools to dissect its mechanisms and understand the consequences of its perturbation. Novel modulators, including small molecule inhibitors and activators, have become invaluable tools for perturbing specific components of the pathway in a controlled manner, allowing researchers to study the functional outcomes of such manipulations in cellular and animal models frontiersin.orgnih.gov. These modulators enable the investigation of pathway dynamics, identification of downstream targets, and elucidation of the phenotypic consequences of activating or inhibiting Wnt/β-catenin signaling.
FH535, a synthetic compound, has been identified and widely utilized as a research tool to study the Wnt/β-catenin signaling pathway plos.orgontosight.aicaymanchem.com. It functions primarily as an inhibitor of Wnt/β-catenin signaling caymanchem.comtocris.com. Mechanistically, FH535 has been shown to suppress β-catenin/TCF-mediated transcription caymanchem.comtocris.com. Studies indicate that it can inhibit the recruitment of β-catenin and GRIP1 to PPARγ and PPARδ, suggesting a role in modulating transcriptional complexes involving β-catenin caymanchem.comtocris.commedchemexpress.com. Furthermore, research suggests that FH535 may exert its inhibitory effects on Wnt signaling, at least in part, through the inhibition of tankyrase 1/2 and potentially PARP1 nih.gov. Tankyrases are known to positively regulate canonical Wnt signaling by facilitating the degradation of Axin nih.gov. By inhibiting these enzymes, FH535 can lead to reduced PARylation of Axin2, thereby limiting canonical Wnt signaling through β-catenin nih.gov. FH535 has also been shown to suppress the nuclear translocation of β-catenin, further contributing to the inhibition of target gene transcriptional activity e-century.us.
As a research tool, FH535 has been instrumental in investigating the role of aberrant Wnt/β-catenin activation in various cancer types. Numerous studies have employed FH535 to demonstrate the dependence of cancer cells on this pathway for proliferation, survival, migration, and invasion mdpi.comnih.govplos.orgnih.govresearchgate.nete-century.ustandfonline.comontosight.aitocris.commedchemexpress.complos.orgplos.org. For instance, FH535 has been shown to inhibit the proliferation and induce apoptosis in hepatocellular carcinoma cells by suppressing β-catenin's transcriptional activity mdpi.complos.org. In pancreatic cancer research, FH535 has been used to demonstrate that inhibiting the Wnt/β-catenin pathway represses cancer cell growth, migration, and invasion nih.govtandfonline.com. Studies in osteosarcoma have utilized FH535 to show that inhibiting Wnt signaling suppresses tumor growth and affects markers like Cyclin D1 nih.gove-century.us. Research in gastric cancer cells also indicates that FH535 can inhibit proliferation and promote apoptosis by inhibiting the Wnt/β-catenin pathway nih.govresearchgate.net.
The application of FH535 as a research tool has provided valuable insights into the functional consequences of Wnt/β-catenin pathway inhibition in different cellular contexts. The following table summarizes some representative findings from studies utilizing FH535 to explore the effects of Wnt/β-catenin modulation on various cellular processes.
| Cell Type / Research Context | Observed Effect of FH535 Treatment | Relevant Wnt/β-catenin Mechanism Affected by FH535 | Source(s) |
| Hepatocellular Carcinoma (HCC) cells | Inhibition of proliferation, induction of apoptosis, suppression of β-catenin's transcriptional activity. Alters autophagic flux. | Suppression of β-catenin/TCF-mediated transcription. Inhibition of Wnt/β-catenin pathway. | mdpi.complos.org |
| Pancreatic Cancer cells | Repression of growth, migration, and invasion. Induces G2/M cell cycle arrest. | Inhibition of Wnt/β-catenin pathway activity. Suppression of β-catenin/TCF-mediated transcription. | nih.govtandfonline.commedchemexpress.com |
| Osteosarcoma (OS) cells | Inhibition of growth, proliferation, invasion, and migration. Downregulation of Cyclin D1 and MMP-2. | Inhibition of Wnt/β-catenin signaling, potentially via tankyrase 1/2 and PARP1 inhibition. | nih.gove-century.us |
| Gastric Cancer cells | Inhibition of growth and proliferation, promotion of apoptosis. | Inhibition of Wnt/β-catenin signaling pathway. | nih.govresearchgate.net |
| Breast Cancer cells (Triple Negative) | Inhibition of migration and growth. | Inhibition of canonical Wnt signaling pathway. | plos.org |
| Colon, Lung, and Liver Cancer cell lines | Exhibits antiproliferative effects. | Inhibition of Wnt/β-catenin signaling and dual antagonism of PPARγ/δ. | plos.orgtandfonline.comcaymanchem.comtocris.com |
Note: This table presents a summary of findings from research studies using FH535 as a tool to investigate Wnt/β-catenin signaling and its effects. The data are derived from the cited research and are presented here for illustrative purposes of FH535's application as a research modulator.
Cellular and Subcellular Effects of Fh535 N in Experimental Models
Impact on Cell Proliferation and Viability in In Vitro Systems
Research indicates that FH535 significantly affects the proliferation and viability of numerous cancer cell lines across diverse tissue types. This inhibitory effect is a key characteristic observed in in vitro studies.
Inhibition Across Diverse Cancer Cell Lines (e.g., Hepatocellular Carcinoma, Colorectal, Pancreatic, Breast, Osteosarcoma, Myeloid Leukemia)
FH535 has demonstrated the ability to suppress the proliferation of a wide range of cancer cell lines. In hepatocellular carcinoma (HCC) cells, such as HLF and PLC/PRF/5, FH535 suppressed proliferation and decreased the expression levels of cyclin D1. spandidos-publications.com It also inhibited the proliferation of HCC cell lines Huh7, Hep3B, and PLC in a dose-dependent manner. plos.org A derivative, FH535-N, alone and in combination with sorafenib (B1663141), showed inhibitory effects on HCC cell proliferation. researchgate.netnih.gov
In colorectal cancer (CRC), FH535 significantly inhibited the proliferation of HT29 and SW480 cell lines in vitro in a dose-dependent manner, with IC50 values of 18.6 μM and 33.2 μM, respectively. nih.gov It also inhibited the proliferation and migration of DLD-1 and SW620 cell lines. researchgate.net FH535 caused a dose- and time-dependent inhibition of cell proliferation in CaCo2 and HCT116 CRC cell lines. researchgate.net
Studies on pancreatic cancer cell lines PANC-1 and BxPC-3 revealed that FH535 significantly inhibited their proliferation in a time- and dose-dependent manner. nih.govdovepress.com
In breast cancer, FH535 significantly inhibited the growth, migration, and invasion of triple-negative (TN) breast cancer cell lines (MDA-MB231 and HCC38) in vitro. nih.govplos.orgnih.gov It was found to be a potent growth inhibitor for these TN cell lines when cultured in three-dimensional type I collagen gels, but not for other non-TN breast cancer cell lines like MCF-7, T47D, or SK-Br3. nih.govnih.gov
FH535 has also shown inhibitory effects on osteosarcoma cell lines, being highly toxic to all tested lines (143b, U2OS, SaOS-2, HOS, K7M2). researchgate.netnih.govnih.gov It inhibited cell viability and decreased colony-forming ability in these cells. nih.gov In myeloid leukemia cell lines (K562, HL60, THP1, and Jurkat), FH535 displayed significantly high antiproliferative effects at submicromolar dosages. nih.gov
Furthermore, FH535 has been reported to inhibit the growth of lung and stomach cancer cells, hepatoblastoma cell lines, and glioma cells. researchgate.netapexbt.comcellmolbiol.org
Here is a summary of FH535's inhibitory effects on the proliferation of various cancer cell lines:
| Cancer Type | Cell Lines Tested | Observed Effect on Proliferation Inhibition | Key Findings / IC50 (if available) | Citations |
| Hepatocellular Carcinoma | HLF, PLC/PRF/5 | Suppressed | Decreased cyclin D1 expression. | spandidos-publications.com |
| Hepatocellular Carcinoma | Huh7, Hep3B, PLC | Inhibited (dose-dependent) | IC50 values: 10.9 μM (Huh7), 9.3 μM (PLC), 15.4 μM (LCSC - Liver Cancer Stem Cells). apexbt.com | plos.orgapexbt.com |
| Hepatocellular Carcinoma | HepG2 | Inhibited | Downregulation of β-catenin. | spandidos-publications.com |
| Hepatocellular Carcinoma | Huh7, PLC/PRF/5, Hep3B (this compound) | Inhibited | Synergistic effect with sorafenib. | researchgate.netnih.gov |
| Colorectal Cancer | HT29, SW480 | Inhibited (dose-dependent) | IC50 values: 18.6 μM (HT29), 33.2 μM (SW40). | nih.gov |
| Colorectal Cancer | DLD-1, SW620 | Inhibited | Induced G2/M arrest. | researchgate.netcellmolbiol.org |
| Colorectal Cancer | CaCo2, HCT116 | Inhibited (dose- and time-dependent) | researchgate.net | |
| Pancreatic Cancer | PANC-1, BxPC-3 | Inhibited (time- and dose-dependent) | Induced G2/M accumulation. | nih.govdovepress.com |
| Breast Cancer | MDA-MB231, HCC38 (Triple-Negative) | Inhibited | Potent growth inhibitor in 3D culture. | nih.govplos.orgnih.gov |
| Breast Cancer | MCF-7, T47D, SK-Br3 (Non-Triple-Negative) | Minimal inhibition in 3D culture | nih.govnih.gov | |
| Osteosarcoma | 143b, U2OS, SaOS-2, HOS, K7M2 | Highly Toxic/Inhibited Viability | Decreased colony formation. | researchgate.netnih.govnih.gov |
| Myeloid Leukemia | K562, HL60, THP1, Jurkat | High Antiproliferative Effects | Submicromolar dosages effective (IC50 = 358 nM in one study). nih.gov | nih.govresearchgate.net |
| Lung Cancer | A549, NCI-H1703, A427 | Inhibited | Showed anti-cancer properties in A549 cells. | apexbt.comcellmolbiol.org |
| Stomach Cancer | Inhibited | Showed a shrinkage effect and caused cell death in vitro. | researchgate.netcellmolbiol.org | |
| Hepatoblastoma | HepG2 | Inhibited | plos.orgplos.org | |
| Glioma | Inhibited Proliferation | researchgate.net |
Selective Effects on Transformed Cells Versus Normal Counterparts
Several studies have investigated the selective effects of FH535 on cancer cells compared to normal cells. FH535 has been reported to decrease the growth of cancer cells but not normal fibroblasts. nih.govplos.orgnih.gov In osteosarcoma studies, FH535 was found to be highly toxic to osteosarcoma cell lines but well-tolerated by normal human osteoblast cells. researchgate.netnih.govnih.gov Additionally, in a study on non-small cell lung cancer (NSCLC), FH535 showed anti-cancer properties in A549 cells while causing almost no harm to healthy lung cells (BEAS-2B) when used alone. cellmolbiol.org This suggests a degree of selectivity in its cytotoxic effects towards transformed cells.
Regulation of Cell Cycle Progression
Beyond inhibiting proliferation, FH535 has been shown to influence the cell cycle, a critical process for cell division and growth.
Induction of Cell Cycle Arrest
FH535 has been observed to induce cell cycle arrest in various cancer cell lines. In colorectal cancer cells (HT29 and SW480), FH535 induced cell cycle arrest. nih.govresearchgate.netnih.gov In pancreatic cancer cells (BxPC-3), FH535 induced significant dose-dependent G2/M accumulation and decreased the cell population in the G0/G1 and S phases. nih.govdovepress.com In liver cancer stem cells (LCSC), FH535 at 15 μM significantly caused G1 phase arrest. plos.org It also significantly reduced the G2/M phase in LCSC after treatment. plos.org FH535 enhances imatinib-induced apoptosis, decreases S phase cells, and arrests the cell cycle in cancer cells by targeting the Wnt signaling pathway. researchgate.net
Here is a summary of FH535's effects on cell cycle progression:
| Cancer Type | Cell Lines Tested | Observed Effect on Cell Cycle | Specific Phase(s) Affected (if specified) | Citations |
| Colorectal Cancer | HT29, SW480 | Induced Cell Cycle Arrest | nih.govresearchgate.netnih.gov | |
| Colorectal Cancer | DLD-1, SW620 | Induced G2/M Arrest | G2/M | researchgate.netcellmolbiol.org |
| Pancreatic Cancer | BxPC-3 | Induced Cell Cycle Arrest | G2/M accumulation, decreased G0/G1 and S. | nih.govdovepress.com |
| Hepatocellular Carcinoma | LCSC | Induced Cell Cycle Arrest | G1 arrest, reduced G2/M. | plos.org |
| Various Cancer Cells | (General reference) | Arrested Cell Cycle | Decreased S phase. | cellmolbiol.orgresearchgate.net |
Modulation of Programmed Cell Death
FH535 has also been implicated in the modulation of programmed cell death, specifically apoptosis, in cancer cells.
Induction of Apoptosis
Multiple studies have reported that FH535 can induce apoptosis in cancer cells. In hepatocellular carcinoma cells, FH535 suppressed cell proliferation by inducing apoptosis. spandidos-publications.com The data clearly showed that HCC cells underwent apoptosis when cultured with FH535. spandidos-publications.com FH535 and its derivative this compound efficiently inhibit HCC cell proliferation and induce apoptosis. researchgate.net The combination of FH535 and sorafenib enhances the effects on HCC cell proliferation, apoptosis, and autophagy. researchgate.netnih.govresearchgate.net Analysis of apoptosis by Annexin V-APC/propidium iodide (PI) double staining showed induction of apoptosis in Huh7 and PLC/PRF/5 cells after this compound treatment. researchgate.netplos.org
In myeloid leukemia cell lines, FH535 significantly potentiated imatinib-induced apoptosis. nih.govresearchgate.netjci.org FH535 increases programmed cell death in myeloid leukemia. researchgate.net
FH535 induces apoptosis by decreasing the expression of cyclin D1 in hepatocellular carcinoma cells. researchgate.net Experimental overexpression of SERTAD1, a gene downregulated by FH535 in pancreatic cancer cells, has been shown to inhibit apoptosis. dovepress.com
Here is a summary of FH535's effects on apoptosis induction:
| Cancer Type | Cell Lines Tested | Observed Effect on Apoptosis | Key Findings / Mechanism (if specified) | Citations |
| Hepatocellular Carcinoma | HLF, PLC/PRF/5 | Induced Apoptosis | Suppressed proliferation by inducing apoptosis. | spandidos-publications.com |
| Hepatocellular Carcinoma | Huh7, PLC/PRF/5 (this compound) | Induced Apoptosis | Enhanced by combination with sorafenib; shown by Annexin V/PI staining. | researchgate.netnih.govresearchgate.netplos.org |
| Myeloid Leukemia | K562, HL60, THP1, Jurkat | Potentiated Apoptosis | Potentiated imatinib-induced apoptosis. | researchgate.netnih.govresearchgate.netjci.org |
| Hepatocellular Carcinoma | (General reference) | Induced Apoptosis | Decreased expression of cyclin D1. | researchgate.net |
| Pancreatic Cancer | (Related to gene expression changes) | Affected Apoptosis | Downregulation of SERTAD1, which inhibits apoptosis when overexpressed. | dovepress.com |
Alteration of Cellular Motility and Invasion
Experimental evidence indicates that this compound can modulate the motility and invasive capabilities of various cancer cell types.
Suppression of Cell Migration and Invasion
FH535 has demonstrated an ability to suppress both migration and invasion in several experimental models. In colon cancer cells, FH535 significantly inhibited the migration and invasion of SW480 cells nih.gov. Wound-healing assays revealed a significant decrease in the migrating distance of SW480 cells upon treatment with FH535 nih.gov. Similarly, Matrigel invasion assays showed that FH535-treated SW480 cells exhibited markedly weaker invading capacity compared to control cells nih.gov.
Beyond colon cancer, FH535 significantly inhibits pancreatic cancer cell metastasis by suppressing migration, invasion, and adhesion dovepress.com. Transwell assays confirmed that FH535 inhibited invasion in pancreatic cancer cells dovepress.com. Matrigel invasion assays further supported these findings, showing that FH535-treated pancreatic cancer cells had significantly decreased invasive capacity dovepress.com. FH535 (at concentrations of 20 μM and 40 μM) has been shown to inhibit pancreatic cancer cell migration and invasion medchemexpress.com.
Studies in breast cancer cell lines, specifically MDA-MB-231 and HCC38, demonstrated that FH535 inhibited migration and growth, as well as significantly inhibited invasion into basement membrane (matrigel) nih.gov. In osteosarcoma cells (F5M2), FH535 decreased invasion and migration ability in transwell assays e-century.us. Treatment with increasing concentrations of FH535 (30, 60, 100 μM) for 48 hours resulted in a dose-dependent reduction in F5M2 cell invasion e-century.us. Furthermore, inhibition of WNT signaling using FH535 resulted in a borderline significant decrease in the invasive potential of WISP2 knockout Caco-2 cells iiarjournals.org.
Here is a summary of the observed effects of this compound on cell migration and invasion:
| Cell Type | Assay Type | Observed Effect on Migration | Observed Effect on Invasion | Citation |
| Colon cancer (SW480) | Wound-healing assay | Significantly decreased | - | nih.gov |
| Colon cancer (SW480) | Matrigel invasion | - | Markedly weaker capacity | nih.gov |
| Pancreatic cancer | Transwell assay | - | Inhibited | dovepress.com |
| Pancreatic cancer | Matrigel invasion | - | Significantly decreased | dovepress.com |
| Pancreatic cancer | Migration assay | Inhibited | - | medchemexpress.com |
| Pancreatic cancer | Invasion assay | - | Inhibited | medchemexpress.com |
| Breast cancer (MDA-MB-231, HCC38) | Matrigel invasion | - | Significantly inhibited | nih.gov |
| Osteosarcoma (F5M2) | Transwell assay | Decreased | Decreased | e-century.us |
| Osteosarcoma (F5M2) | Matrigel invasion | - | Reduced (dose-dependent) | e-century.us |
| Colorectal cancer (Caco-2 WISP2 KO) | Invasion assay | - | Borderline significant reduction | iiarjournals.org |
Downregulation of Matrix Metalloproteinases (MMPs) (e.g., MMP-7, MMP-9)
A contributing mechanism to the suppression of cancer cell motility by FH535 involves the downregulation of matrix metalloproteinases (MMPs) nih.govjcancer.org. Specifically, FH535 has been shown to downregulate the expression of MMP-7 and MMP-9 nih.govjcancer.org. In HT29 and SW480 colon cancer cells, the expression of MMP-7 and MMP-9 was dose-dependently downregulated at the mRNA level by FH535 nih.govjcancer.org. Gelatin zymography experiments further indicated that FH535 significantly suppressed the gelatinase activity of MMP-9 in SW480 cells nih.govjcancer.org. These findings suggest that FH535-induced downregulation of MMPs contributes to the observed suppression of motility in colon cancer cells nih.govjcancer.org. In osteosarcoma F5M2 cells, FH535 also downregulated the expression of MMP-2 e-century.us. Blocking β-Catenin activity in these cells resulted in the suppression of MMP-2 expression, suggesting MMP-2 is a direct target of β-catenin involved in invasive growth and metastasis in OS cells e-century.us.
A summary of the effects of this compound on MMPs is presented below:
| Cell Type | MMPs Targeted | Observed Effect | Level (mRNA/Protein/Activity) | Citation |
| Colon cancer (HT29, SW480) | MMP-7, MMP-9 | Dose-dependent downregulation | mRNA | nih.govjcancer.org |
| Colon cancer (SW480) | MMP-9 | Significant suppression | Gelatinase activity | nih.govjcancer.org |
| Osteosarcoma (F5M2) | MMP-2 | Downregulation | Expression | e-century.us |
Influence on Epithelial-Mesenchymal Transition (EMT) Markers (e.g., Snail, Vimentin)
FH535 has been reported to influence the expression of markers associated with Epithelial-Mesenchymal Transition (EMT). Downregulation of Snail and vimentin (B1176767) has been identified as a mechanism by which FH535 suppresses cancer cell motility nih.govjcancer.org. In colon cancer cells, a notable decrease in the protein levels of Snail and vimentin was induced by FH535, which is considered a potential contributing factor to the suppression of migrating and invading capacity nih.govjcancer.org. These reductions in Snail and vimentin are suggested to be downstream effects of inhibiting the Wnt/β-catenin pathway jcancer.org.
In the radioresistant esophageal cancer cell line KYSE-150R, FH535 was found to increase radiosensitivity and reverse epithelial-to-mesenchymal transition nih.gov. A statistically significant decrease in Vimentin and Snail mRNAs was observed after FH535 treatment in these cells nih.gov. However, it was noted that no significant difference in the protein expression of Vimentin was observed between FH535 treated groups and controls in both western blot and immunofluorescence analysis in KYSE-150R cells nih.gov. Snail is recognized as an important mediator of tumor invasion nih.govjcancer.org, while vimentin is an intermediate filament protein widely used as an EMT marker, known to regulate filament formation, induce mesenchymal shape, and promote cell motility nih.govjcancer.org.
The influence of this compound on EMT markers is summarized below:
| Cell Type | Marker | Observed Effect (mRNA) | Observed Effect (Protein) | Citation |
| Colon cancer | Snail | - | Notable decrease | nih.govjcancer.org |
| Colon cancer | Vimentin | - | Notable decrease | nih.govjcancer.org |
| Esophageal cancer (KYSE-150R) | Snail | Statistically significant decrease | - | nih.gov |
| Esophageal cancer (KYSE-150R) | Vimentin | Statistically significant decrease | No significant difference observed | nih.gov |
Regulation of Cancer Stem Cell (CSC) Phenotypes
This compound has been shown to impact the characteristics associated with cancer stem cells (CSCs).
Repression of CSC Marker Expression (e.g., CD24, CD44, CD133)
Experimental studies indicate that FH535 represses the expression of markers commonly associated with cancer stem cells. In HT29 colon cancer cells, FH535 repressed the expression of the CSC markers CD24, CD44, and CD133 nih.govjcancer.org. RT-qPCR analysis showed that FH535 dose-dependently downregulated the mRNA expression of these markers in HT29 cells nih.govjcancer.org. Furthermore, FH535 reduced the protein expression of CD24 and CD44 in HT29 cells nih.govjcancer.org and decreased the population of CD24+/CD44+ cells nih.gov.
In pancreatic cancer cells (PANC-1 and CFPAC-1), FH535 repressed both the mRNA and protein expression of CD24 and CD44, which are recognized pancreatic cancer stem cell markers nih.gov. This led to a downregulation of the CD24+/CD44+ cell populations nih.gov. Real-time PCR and flow cytometry confirmed the downregulation of CD24 and CD44 by FH535 in these cells nih.gov. While investigating the effects of cantharidin (B1668268) and norcantharidin (B1212189) on pancreatic cancer cell stemness, pretreatment with the β-catenin pathway inhibitor FH535 was found to attenuate the repression of CD44, CD24, and EPCAM induced by these compounds, suggesting that cantharidin and its derivatives repressed stemness via the WNT/β-catenin pathway, which FH535 also targets spandidos-publications.com. FH535 has also been reported to repress the expression of CD133 frontiersin.org, another distinguishing CSC biomarker found in malignant tumors frontiersin.org. CD24, CD44, and CD133 are considered putative markers for cancer stem cell populations in colon cancer plos.org.
The effects of this compound on CSC marker expression are summarized below:
| Cell Type | CSC Markers Targeted | Observed Effect (mRNA) | Observed Effect (Protein) | Observed Effect (Cell Population) | Citation |
| Colon cancer (HT29) | CD24, CD44, CD133 | Dose-dependent downregulation | - | - | nih.govjcancer.org |
| Colon cancer (HT29) | CD24, CD44 | - | Reduced expression | - | nih.govjcancer.org |
| Colon cancer (HT29) | CD24, CD44 | - | - | Reduced CD24+/CD44+ population | nih.gov |
| Pancreatic cancer (PANC-1, CFPAC-1) | CD24, CD44 | Repressed expression | Repressed expression | Downregulated CD24+/CD44+ populations | nih.gov |
| Pancreatic cancer | CD24, CD44, EPCAM | - | Attenuated repression by other compounds | - | spandidos-publications.com |
| Various (general) | CD133 | Repressed expression | - | - | frontiersin.org |
Impairment of Stemness-Associated Properties
Beyond the reduction in CSC marker expression, FH535 has been observed to impair functional stemness-associated properties in experimental models. The inhibitory effect of FH535 on colon cancer cell stemness has been noted nih.gov. Specifically, FH535 represses the stemness of HT29 cells nih.govjcancer.org. In pancreatic cancer cells, FH535 impaired stemness nih.gov. Gene Ontology (GO) analysis of microarray data indicated that target genes responding to FH535 participated in stemness maintenance, suggesting that FH535 affects pathways crucial for maintaining stem cell characteristics nih.gov. FH535 is also reported to promote the characterization of CSC differentiation in hepatocellular carcinoma, which is indicative of an impairment of stemness mdpi.com. Furthermore, FH535 has been shown to significantly decrease the proportion of colon cancer cells in the S phase while increasing those in the G0/G1 phase frontiersin.org, suggesting an impact on the proliferative capacity often associated with stemness.
A summary of the observed effects of this compound on stemness-associated properties:
| Cell Type | Stemness-Associated Property Affected | Observed Effect | Citation |
| Colon cancer | Stemness | Inhibitory effect observed | nih.gov |
| Colon cancer (HT29) | Stemness | Repressed | nih.govjcancer.org |
| Pancreatic cancer | Stemness | Impaired | nih.gov |
| Pancreatic cancer | Stemness maintenance genes | Affected (participated in response to FH535) | nih.gov |
| Hepatocellular carcinoma | CSC differentiation | Promotes characterization of differentiation (impairing stemness) | mdpi.com |
| Colon cancer | Cell cycle (proliferation) | Decreased proportion in S phase, increased in G0/G1 phase (associated with CD133) | frontiersin.org |
Modulation of Autophagic Processes
Studies in HCC cells have indicated that this compound can impact autophagic processes.
Disruption of Autophagic Flux
Research has revealed that this compound, as a derivative of FH535, contributes to the inhibition of the Wnt/β-catenin pathway through the disruption of autophagic flux in HCC cells. fishersci.pt
Influence on Cellular Metabolism
Experimental investigations into the effects of this compound and related compounds on cellular metabolism in HCC models have highlighted several key areas of impact, including mitochondrial function and metabolic pathway utilization.
Disruption of Mitochondrial Redox Control
In HCC cells, related compounds such as FH535 and Y3 have been shown to disrupt mitochondrial redox control. This disruption resulted from uncoupling mechanisms that led to increased proton leakage. fishersci.pt While this finding is specifically attributed to FH535 and Y3 in the context of the study, it provides insight into potential mechanisms of action within this class of compounds being investigated alongside this compound.
Effects on Oxidative Phosphorylation and ATP Production
FH535 and Y3, studied alongside this compound, have been identified as inhibitors of mitochondrial oxidative phosphorylation (OXPHOS). fishersci.pt These compounds disrupt transmembrane potential and electron transport chains, leading to a reduction in ATP production. fishersci.pt This reduction in ATP production contributes to the induction of apoptosis in hepatoma cells. fishersci.pt FH535 and Y3 demonstrated potent anti-HCC activity by targeting OXPHOS, which also resulted in increased levels of reactive oxygen species (ROS) and reduced ATP production. fishersci.pt
Reprogramming of Metabolic Pathways (e.g., Glucose Utilization, Glycolysis)
Studies involving FH535 and Y3 have indicated that these sulfonamides target glutamine and fatty acid metabolic pathways. fishersci.pt This targeting significantly increases the cellular dependency on glycolysis. fishersci.pt While FH535 preferentially targeted mitochondrial respiration, sorafenib, another experimental agent, preferentially decreased the glycolytic capacity of the cells. fishersci.pt The synergistic actions observed with combinations of these drugs precluded cellular compensation for energetic imbalance by solely relying on either glycolysis or mitochondrial ATP synthesis. fishersci.pt
Summary of Metabolic Effects (based on studies including FH535 and related compounds):
| Metabolic Process | Effect Observed | Compound(s) Studied |
| Mitochondrial Redox Control Disruption | Resulting from uncoupling mechanisms and increased proton leakage | FH535, Y3 |
| Oxidative Phosphorylation (OXPHOS) | Inhibition, disruption of transmembrane potential and electron transport chains | FH535, Y3 |
| ATP Production | Reduction | FH535, Y3 |
| Glutamine and Fatty Acid Metabolism | Targeted, increasing dependency on glycolysis | FH535, Y3 |
| Glycolysis | Increased dependency when OXPHOS inhibited; decreased by sorafenib | FH535, Sorafenib |
Interactions with Other Experimental Agents
This compound has been investigated in combination with other experimental agents to explore potential synergistic effects.
In studies using HCC cell lines, the combination of this compound with sorafenib demonstrated a synergistic inhibitory effect on cell proliferation. fishersci.pt This synergistic action was mediated, in part, by the simultaneous disruption of mitochondrial respiration and glycolysis. fishersci.pt
Synergistic Effects in Combination with Investigational Compounds (e.g., Sorafenib, Imatinib)
Studies have demonstrated that combining FH535 or its derivative this compound with Sorafenib can lead to synergistic or additive inhibitory effects on the proliferation of hepatocellular carcinoma (HCC) cells. This combination has been shown to affect multiple cellular processes, including proliferation, apoptosis, and autophagic flux.
In experiments using HCC cell lines such as Huh7, PLC/PRF/5, and Hep3B, the combination of FH535 or this compound with Sorafenib resulted in an additive effect on cell proliferation inhibition plos.orgnih.gov. Furthermore, a significant increase in apoptosis was observed with the combination treatments (FH535/Sorafenib and this compound/Sorafenib) compared to single-agent treatments nih.gov. The combination of FH535 with Sorafenib has also been reported to promote a synergistic inhibition of HCC and liver cancer stem cell proliferation, partly through the simultaneous disruption of mitochondrial respiration and glycolysis plos.orgresearchgate.netnih.govresearchgate.net. This disruption in bioenergetics appears to be a contributing mechanism to the observed synergy mdpi.com. The combination treatments have also been shown to reduce autophagic flux researchgate.net.
Beyond HCC, the Wnt inhibitor FH535 has also been investigated in combination with Imatinib in myeloid leukemia cell lines. FH535 demonstrated significant antiproliferative effects at submicromolar concentrations and markedly potentiated Imatinib-induced apoptosis in these cell lines frontiersin.orgresearchgate.net. This potentiation of apoptosis by FH535 in combination with Imatinib suggests a potential therapeutic approach by targeting the Wnt signaling pathway in leukemia frontiersin.orgresearchgate.net. The mechanism is thought to involve the suppression of β-catenin target genes such as LEF1, CCND1, and cMYC by FH535, which enhances the apoptotic effects of Imatinib frontiersin.org.
| Cell Type | Compound Combination | Effect on Proliferation | Effect on Apoptosis | Mechanism Involved | Reference |
|---|---|---|---|---|---|
| Myeloid Leukemia | FH535 + Imatinib | Significant inhibition | Potentiated Apoptosis | Suppression of β-catenin target genes (LEF1, CCND1, cMYC) | frontiersin.orgresearchgate.net |
These experimental findings highlight the potential for synergistic or additive effects when this compound or its parent compound FH535 are combined with existing targeted therapies like Sorafenib and Imatinib in specific cancer models. The observed effects on proliferation, apoptosis, and key signaling pathways like Wnt/β-catenin and autophagy suggest that such combinations could offer enhanced anti-tumor activity.
Impact of Fh535 N on Pathological Processes in Preclinical in Vivo Models
Modulation of Tumor Growth in Xenograft Models (Mechanistic Focus)
Studies in xenograft models have demonstrated that FH535 can influence tumor burden and progression in several cancer types. The mechanistic focus often centers on the inhibition of pathways crucial for cancer cell proliferation and survival.
Effects on Tumor Burden and Progression in Pancreatic Cancer
FH535 has been shown to repress pancreatic cancer xenograft growth in vivo. nih.govresearchgate.netscience.gov Evaluation of tumor growth and body weight in FH535-treated groups compared to control groups has been conducted in pancreatic cancer xenograft models. researchgate.net Significant differences in tumor size and weight have been observed. researchgate.net Immunohistochemistry analysis of harvested tumor tissue has indicated reduced proliferation rates, as evidenced by lower expression of markers like Ki-67 in the FH535-treated group. researchgate.net
Effects on Tumor Burden and Progression in Colorectal Cancer
In colorectal cancer xenograft models, FH535 has been reported to inhibit tumor growth in vivo and decrease tumor burden and progression. researchgate.netnih.govresearchgate.net Studies using HT29 nude mice xenografts showed that FH535 treatment resulted in significantly smaller tumor size and weight compared to the control group. researchgate.net The calculated tumor volume in the FH535-treated group reached statistical significance compared to the control group. researchgate.net Reduced Ki-67 expression in xenograft tissues from the treated group further indicated a decreased proliferation rate. researchgate.net
Effects on Tumor Burden and Progression in Hepatocellular Carcinoma
Research has demonstrated that FH535 can decrease hepatocellular carcinoma (HCC) tumor progression in mouse xenograft models. researchgate.netnih.govmdpi.com Studies have shown that FH535 treatment can reduce tumor growth in vivo in xenograft models using cell lines such as Huh7. nih.govplos.org For instance, one study reported that FH535 reduced tumor weight by 42 ± 8% compared to vehicle treatment after a 10-day treatment period in a Huh7 xenograft model. plos.org The inhibitory effect of an FH535 derivative, FH535-N, alone and in combination with sorafenib (B1663141) on HCC cell proliferation has also been explored, revealing a contributing effect through disruption of autophagic flux. researchgate.netnih.gov
Here is a summary of the effects of FH535 on tumor growth in xenograft models:
| Cancer Type | Model Used | Observed Effect on Tumor Growth | Key Findings |
| Pancreatic Cancer | Xenograft models | Repressed growth | Reduced tumor size and weight; decreased Ki-67 expression. researchgate.netscience.gov |
| Colorectal Cancer | HT29 nude mice xenografts | Inhibited growth | Significantly smaller tumor size and weight; reduced Ki-67 expression. researchgate.net |
| Hepatocellular Carcinoma | Mouse xenograft models (e.g., Huh7) | Decreased progression | Reduced tumor growth and weight (e.g., 42 ± 8% reduction). nih.govplos.org |
Regulation of Angiogenesis in Tumor Microenvironment
FH535 has been investigated for its ability to modulate angiogenesis, a critical process for tumor growth and metastasis, within the tumor microenvironment.
Repression of Proangiogenic Cytokines and Genes (e.g., VEGF, IL-6, IL-8, TNF-α, ANGPT2, VEGFR3)
FH535 has been shown to repress the secretion of proangiogenic cytokines, including vascular endothelial growth factor (VEGF), interleukin (IL)-6, IL-8, and tumor necrosis factor-α (TNF-α). nih.govresearchgate.net Protein and mRNA microarray analyses have revealed that FH535 downregulates proangiogenic genes such as ANGPT2 and VEGFR3. nih.gov This repression of key proangiogenic factors and genes contributes to the anti-angiogenic effects observed with FH535.
Inhibition of Neovascularization (e.g., Choroidal Neovascularization)
Beyond the tumor microenvironment, FH535 has also demonstrated the ability to inhibit neovascularization in other pathological contexts, such as choroidal neovascularization (CNV). In a laser-induced CNV mouse model, intravitreal injection of FH535 significantly inhibited the degree of subretinal fibrosis and CNV. researchgate.netnih.gov Quantitative analysis showed that FH535 treatment markedly decreased the immunostaining areas of markers associated with fibrosis (fibronectin, α-SMA, collagen I) and neovascularization (IB4) in the RPE-choroid complexes of CNV model mice. researchgate.netnih.gov For example, FH535 treatment decreased the immunostaining areas of fibronectin by 52.80%, α-SMA by 43.46%, collagen I by 46.82%, and IB4 by 34.74% in the laser-induced CNV mouse model. nih.gov
Here is a summary of the effects of FH535 on angiogenesis:
| Angiogenesis Aspect | Observed Effect | Key Findings |
| Proangiogenic Cytokines (VEGF, IL-6, IL-8, TNF-α) | Repressed secretion | Decreased levels of secreted VEGF, IL-6, IL-8, and TNF-α from cancer cells. nih.govresearchgate.net |
| Proangiogenic Genes (ANGPT2, VEGFR3) | Downregulated expression | Reduced mRNA and protein levels of genes like ANGPT2 and VEGFR3. nih.gov |
| Angiogenesis (in vitro and in vivo) | Inhibited | Reduced microvessel density in xenografts; decreased tube formation potency of endothelial cells. nih.govresearchgate.net |
| Choroidal Neovascularization (CNV) | Inhibited formation and reduced associated fibrosis in a laser-induced mouse model | Markedly decreased immunostaining areas of fibronectin (52.80%), α-SMA (43.46%), collagen I (46.82%), and IB4 (34.74%). researchgate.netnih.gov |
Effects on Fibrotic Pathologies in Preclinical In Vivo Models
Preclinical in vivo studies have investigated the impact of FH535 on various fibrotic pathologies, particularly focusing on its role in attenuating fibrotic processes and influencing the expression of fibrosis-related genes and proteins.
Influence on Fibrosis-Related Gene and Protein Expression
FH535 has been shown to influence the expression of genes and proteins associated with fibrosis. In the context of subretinal fibrosis in laser-induced CNV mice, FH535 treatment led to a significant reduction in the protein expression of Wnt5a and ROR1, which were found to be upregulated in the fibrotic tissues. nih.gov This suggests that FH535's inhibitory effect on fibrosis is mediated, at least in part, through the suppression of Wnt5a and ROR1 expression. nih.gov Furthermore, FH535 treatment in these models resulted in a significant reduction in the protein levels of fibronectin, α-SMA, and collagen I, consistent with its observed attenuation of fibrotic areas. researchgate.netpatsnap.comnih.govnih.gov
In in vitro models simulating epithelial-mesenchymal transition (EMT), a process contributing to fibrosis, FH535 treatment was able to reduce the expression of fibrosis-related markers such as collagen I, fibronectin, and vimentin (B1176767) that were induced by TGFβ1. nih.gov Immunofluorescence analysis also revealed that FH535 effectively reversed the downregulated expression and disrupted localization of ZO-1, an epithelial marker, in TGFβ1-induced cells. nih.gov
While the focus here is on fibrosis, it is worth noting that studies on other conditions, such as pancreatic cancer, have also shown that FH535 can downregulate the expression of various genes and proteins, including those related to angiogenesis, some of which may also play roles in fibrotic processes (e.g., VEGFA, TIMP1, TIMP2). nih.gov However, the primary and most direct evidence regarding FH535's influence on fibrosis-related gene and protein expression in the provided search results pertains to its effects on Wnt pathway components (Wnt5a, ROR1, β-catenin) and extracellular matrix proteins (fibronectin, α-SMA, collagen I) in subretinal fibrosis models. researchgate.netpatsnap.comnih.govnih.gov
Here is a summary table of the effects of FH535 on fibrosis-related markers in preclinical models:
| Pathological Process | Model System | FH535 Effect | Fibrosis Marker | Change in Expression/Area | Citation |
| Subretinal Fibrosis | Laser-induced CNV mice | Attenuation of fibrosis | Fibronectin | Decreased area | researchgate.netpatsnap.comnih.govnih.gov |
| Subretinal Fibrosis | Laser-induced CNV mice | Attenuation of fibrosis | Alpha-smooth muscle actin | Decreased area | researchgate.netpatsnap.comnih.govnih.gov |
| Subretinal Fibrosis | Laser-induced CNV mice | Attenuation of fibrosis | Collagen I | Decreased area | researchgate.netpatsnap.comnih.govnih.gov |
| Subretinal Fibrosis | Laser-induced CNV mice | Decreased protein expression | Wnt5a | Decreased protein level | nih.gov |
| Subretinal Fibrosis | Laser-induced CNV mice | Decreased protein expression | ROR1 | Decreased protein level | nih.gov |
| EMT (in vitro) | TGFβ1-induced ARPE-19 cells | Reduced expression | Collagen I | Reduced expression | nih.gov |
| EMT (in vitro) | TGFβ1-induced ARPE-19 cells | Reduced expression | Fibronectin | Reduced expression | nih.gov |
| EMT (in vitro) | TGFβ1-induced ARPE-19 cells | Reduced expression | Vimentin | Reduced expression | nih.gov |
| EMT (in vitro) | TGFβ1-induced ARPE-19 cells | Restored expression | ZO-1 | Restored expression | nih.gov |
Advanced Methodologies for Characterizing Fh535 N S Biological Activities
In Vitro Experimental Systems and Cell Culture Models
The anti-proliferative and biological effects of FH535 have been extensively studied across a diverse range of human cancer cell lines. These in vitro models are crucial for elucidating the compound's mechanisms of action in a controlled environment. Studies have demonstrated FH535's ability to inhibit the growth of colon, lung, breast, pancreatic, and hepatocellular cancer cells. nih.gov
Specific cell lines utilized in FH535 research include:
Colon Cancer: HT29, SW480, DLD-1, and SW620 cells have been used to show that FH535 inhibits proliferation, induces cell cycle arrest, and suppresses migration and invasion. nih.govresearchgate.net
Hepatocellular Carcinoma (HCC) and Hepatoblastoma: The Huh7, Hep3B, PLC, and HepG2 cell lines were employed to demonstrate FH535's inhibitory effects on liver cancer cell proliferation. uky.edu
Pancreatic Cancer: Research on pancreatic cancer cell lines has shown that FH535 inhibits cell metastasis and growth. nih.gov
Lung Cancer: The A549 non-small cell lung cancer cell line has been used to study the anti-proliferative effects of FH535, particularly in combination with other agents. cellmolbiol.org The normal human bronchial epithelial cell line, BEAS-2B, has been used as a non-cancerous control in such studies. cellmolbiol.org
Esophageal Cancer: The radioresistant esophageal cancer cell line KYSE-150R has been utilized to investigate FH535's potential to enhance radiosensitivity. researchgate.net
General Cancer Research: The LS174T colon cancer cell line has also been used in studies investigating the broader mechanisms of Wnt pathway inhibitors like FH535. nih.gov
The following table summarizes the various cell culture models used in the study of FH535.
| Cell Line | Cancer Type | Key Research Focus |
| HT29, SW480 | Colon Cancer | Inhibition of proliferation, cell cycle arrest, motility, and stemness. nih.gov |
| DLD-1, SW620 | Colon Cancer | Inhibition of proliferation and migration, cell cycle arrest. researchgate.net |
| Huh7, Hep3B, PLC | Hepatocellular Carcinoma | Inhibition of cell proliferation. uky.edu |
| HepG2 | Hepatoblastoma | Inhibition of β-catenin/TCF/LEF activity. uky.edu |
| A549 | Non-Small Cell Lung Cancer | Anti-proliferative effects, mitotic catastrophism. cellmolbiol.org |
| BEAS-2B | Normal Bronchial Epithelium | Control for toxicity studies. cellmolbiol.org |
| KYSE-150R | Esophageal Cancer | Reversal of radioresistance and epithelial-to-mesenchymal transition. researchgate.net |
| Pancreatic Cancer Cell Lines | Pancreatic Cancer | Inhibition of metastasis and growth. nih.gov |
Gene Expression Analysis Techniques
To understand the molecular mechanisms underlying FH535's effects, researchers employ several techniques to analyze changes in gene expression at the mRNA level.
RT-qPCR is a targeted approach used to quantify the expression levels of specific genes. In studies involving FH535, this technique has been instrumental in confirming the downregulation of key target genes of the Wnt/β-catenin signaling pathway. For instance, in HT29 and SW480 colon cancer cells, FH535 was shown to suppress the mRNA transcription of LEF1 and AXIN2. nih.govresearchgate.net Furthermore, RT-qPCR demonstrated a dose-dependent downregulation of Cyclin D1 and survivin in both cell lines. nih.govresearchgate.netjcancer.org In liver cancer cells, FH535 also reduced Cyclin D1 and Survivin mRNA levels in a dose-dependent manner. nih.gov In pancreatic cancer models, RT-qPCR confirmed that FH535 downregulated the pancreatic cancer stem cell markers CD24 and CD44. nih.gov
The table below details the genes whose expression has been analyzed by RT-qPCR following FH535 treatment.
| Gene | Cell Line(s) | Cancer Type | Observed Effect |
| LEF1, AXIN2 | HT29, SW480 | Colon Cancer | Downregulation. nih.govresearchgate.net |
| Cyclin D1, survivin | HT29, SW480 | Colon Cancer | Dose-dependent downregulation. nih.govresearchgate.netjcancer.org |
| MMP-7, MMP-9 | HT29, SW480 | Colon Cancer | Dose-dependent downregulation. nih.govresearchgate.net |
| Cyclin D1, Survivin | LCSC, Huh7, Hep3B | Liver Cancer | Dose-dependent downregulation. nih.gov |
| CD24, CD44 | Pancreatic Cancer Cells | Pancreatic Cancer | Downregulation. nih.gov |
RNA-Seq provides a comprehensive, unbiased view of the entire transcriptome, allowing for the discovery of global changes in gene expression. This high-throughput method has been applied to study the effects of FH535 on colon cancer cells. nih.gov The analysis of RNA-seq data revealed that FH535 treatment prominently alters multiple biological pathways. nih.govjcancer.org Specifically, the pathways most significantly affected were those associated with DNA replication, cell cycle, and metabolism, providing broader insight into the compound's anti-cancer mechanisms beyond the Wnt/β-catenin pathway alone. nih.gov
Microarray analysis is another powerful technique for profiling the expression of thousands of genes simultaneously. This methodology has been used to investigate the effects of FH535 on pancreatic cancer cells. nih.govnih.gov Gene Ontology (GO) analysis of microarray data indicated that genes targeted by FH535 were involved in stemness maintenance. nih.gov Additionally, microarrays were used to specifically assess the expression of angiogenesis-related genes following FH535 treatment, revealing the downregulation of several proangiogenic genes, including ANGPT2, VEGFR3, IFN-γ, PLAUR, THPO, TIMP1, and VEGF. nih.gov
Protein Expression and Interaction Analysis
Analyzing changes at the protein level is critical to confirm that alterations in gene expression translate to functional changes in the cell.
Western blotting is a widely used technique to detect and quantify specific proteins in a sample. It has been essential for validating the findings from gene expression analyses in FH535 research. In colon cancer cells, Western blotting confirmed that FH535 treatment leads to a downregulation of Cyclin D1 and survivin proteins, consistent with RT-qPCR results. nih.gov The technique also showed that FH535 could downregulate total β-catenin in SW480 cells and suppress the expression of Snail and vimentin (B1176767), proteins involved in cell motility. nih.gov In Huh7 liver cancer cells, Western analysis verified that both Cyclin D1 and Survivin protein levels were reduced in a dose-dependent manner. nih.gov Furthermore, in radioresistant esophageal cancer cells (KYSE-150R), Western blotting was used to demonstrate that FH535 treatment led to a decrease in nuclear β-catenin, indicating repression of its nuclear translocation. researchgate.net
The table below lists key proteins analyzed by Western blot in FH535 studies.
| Protein Target | Cell Line(s) | Cancer Type | Observed Effect |
| β-catenin | SW480 | Colon Cancer | Downregulation of total protein. nih.gov |
| β-catenin | KYSE-150R | Esophageal Cancer | Decrease in nuclear fraction, slight increase in cytoplasmic fraction. researchgate.net |
| Cyclin D1 | HT29, SW480 | Colon Cancer | Downregulation. nih.gov |
| survivin | HT29, SW480 | Colon Cancer | Downregulation. nih.gov |
| Snail, vimentin | Colon Cancer Cells | Colon Cancer | Downregulation. nih.gov |
| Cyclin D1, Survivin | Huh7 | Hepatocellular Carcinoma | Dose-dependent downregulation. nih.gov |
| AMPK, pAMPK, ACC | LS174T | Colon Cancer | Used to study off-target effects on mitochondrial function. nih.gov |
Immunoprecipitation
A review of available scientific literature did not yield specific studies that have utilized immunoprecipitation techniques to characterize the molecular interactions or targets of FH535-N.
Immunofluorescence for Subcellular Localization (e.g., β-catenin)
There are currently no published studies that have employed immunofluorescence to investigate the effect of this compound on the subcellular localization of proteins, such as β-catenin.
Transcriptional Activity and Reporter Assays
Luciferase Reporter Systems (e.g., TOPFlash, FOPFLASH)
The inhibitory effect of this compound on the Wnt/β-catenin signaling pathway has been quantified using dual-luciferase reporter assays. In a study involving the Huh7 human HCC cell line, researchers used the TOPFlash reporter, which contains TCF/LEF binding sites, to measure β-catenin-mediated transcriptional activity. nih.govnih.govplos.org To induce the pathway, cells were treated with Lithium Chloride (LiCl), a known activator of Wnt/β-catenin signaling.
The study demonstrated that this compound significantly inhibits LiCl-induced TOPFlash activation in a dose-dependent manner. nih.govnih.govplos.org Its inhibitory effect was found to be more potent than that of its parent compound, FH535. nih.govnih.govplos.org These findings confirm that this compound acts as an inhibitor of the canonical Wnt/β-catenin signaling pathway at the level of transcriptional activation. nih.govnih.govplos.org
| Compound | Concentration (µM) | Relative Luciferase Activity (% of LiCl control) | Reference |
|---|---|---|---|
| Control (LiCl only) | 10 mM | 100% | nih.govnih.govplos.org |
| FH535 | 10 | ~75% | nih.govnih.govplos.org |
| 20 | ~50% | ||
| This compound | 10 | ~50% | nih.govnih.govplos.org |
| 20 | ~30% |
Cellular Functional Assays
Cell Proliferation Assays (e.g., [3H]-thymidine incorporation, CCK-8, Colony Formation)
The antiproliferative effects of this compound have been evaluated in various HCC cell lines using the [3H]-thymidine incorporation assay, which measures DNA synthesis during cell division. Research has shown for the first time that this compound effectively inhibits the proliferation of Huh7, PLC/PRF/5, and Hep3B cells. nih.govnih.govplos.org
Notably, the study also investigated the compound's efficacy in combination with sorafenib (B1663141), a standard multikinase inhibitor used in HCC treatment. The results indicated that the combination of this compound and sorafenib leads to a synergistic inhibition of HCC cell proliferation. nih.govnih.govplos.org
| Cell Line | Treatment | Concentration (µM) | Inhibition of Proliferation (% of control) | Reference |
|---|---|---|---|---|
| Huh7 | This compound | 20 | Significant Inhibition | nih.govnih.govplos.org |
| This compound + Sorafenib | 10 + 5 | Synergistic Inhibition | ||
| PLC/PRF/5 | This compound | 20 | Significant Inhibition | nih.govnih.govplos.org |
| This compound + Sorafenib | 10 + 5 | Synergistic Inhibition | ||
| Hep3B | This compound | 20 | Significant Inhibition | nih.govnih.govplos.org |
| This compound + Sorafenib | 10 + 5 | Synergistic Inhibition |
No specific studies utilizing CCK-8 or colony formation assays to assess the effects of this compound have been identified in the reviewed literature.
Apoptosis and Cell Cycle Analysis by Flow Cytometry
The same key study on this compound in hepatocellular carcinoma investigated its effects on apoptosis. nih.govnih.govplos.org The research indicates that treatment with this compound, both alone and in combination with sorafenib, impacts apoptosis in HCC cells. nih.govnih.govplos.org While the study mentions analysis of apoptosis, specific quantitative data from flow cytometry, such as the percentage of apoptotic cells, is detailed within the broader context of its effects on autophagy. nih.govnih.govplos.org
A detailed analysis of the cell cycle progression (e.g., G0/G1, S, G2/M phases) in response to this compound treatment using flow cytometry has not been reported in the available scientific literature.
Cell Migration and Invasion Assays (e.g., Wound Healing, Transwell)
Based on a comprehensive review of available scientific literature, there are no specific studies published that characterize the effects of this compound on cell migration and invasion using assays such as the wound healing or transwell methods. Research in this area has primarily focused on the parent compound, FH535, which has been shown to inhibit the migration and invasion of various cancer cell lines, including those from colon, pancreatic, and breast cancers. nih.govplos.orgnih.govnih.gov However, as per the strict focus of this article on this compound, data pertaining to FH535 is not detailed here.
Autophagy Flux Assays (e.g., Cyto-ID)
The biological activity of this compound has been characterized in the context of autophagy, particularly in hepatocellular carcinoma (HCC) cells. nih.govnih.govnih.gov Studies have utilized fluorescent assays to quantify the impact of this compound on the autophagic process.
Methodology: Cyto-ID Autophagy Detection
Researchers have employed flow cytometry analysis with the Cyto-ID autophagy detection reagent to measure autophagic activity in HCC cell lines such as Huh7 and PLC/PRF/5. nih.govplos.org This method allows for the quantitative assessment of autophagic vacuoles. To specifically measure autophagic flux—the entire process of autophagy from autophagosome formation to lysosomal degradation—cells are treated with this compound in both the presence and absence of a lysosomal inhibitor like chloroquine (B1663885) (CQ). nih.govplos.org The difference in the fluorescent signal (ΔGeoMean) between the CQ-treated and untreated cells provides a quantitative measure of the autophagic flux. nih.govplos.org
Research Findings in Hepatocellular Carcinoma (HCC)
Studies have demonstrated that this compound modulates autophagic flux in HCC cells. nih.govnih.gov In Huh7 cells, treatment with this compound was shown to regulate autophagic activity. nih.govplos.org The combination of this compound with the multi-kinase inhibitor sorafenib resulted in a significant decrease in autophagic flux as measured by the Cyto-ID assay. nih.gov This suggests that the anti-proliferative effects of this compound in HCC may be linked to its ability to disrupt this critical cellular degradation and recycling pathway. nih.govnih.gov
| Cell Line | Assay | Key Finding | Reference |
|---|---|---|---|
| Huh7 (Hepatocellular Carcinoma) | Cyto-ID Autophagy Flux Assay (Flow Cytometry) | This compound was found to regulate autophagic flux. The combination of this compound and sorafenib led to a significant decrease in autophagic flux. | nih.govplos.org |
| PLC/PRF/5 (Hepatocellular Carcinoma) | Cyto-ID Autophagy Flux Assay (Flow Cytometry) | This compound was demonstrated to regulate autophagic flux in these cells. | plos.org |
Target Engagement and Enzyme Activity Assays
Assays for Tankyrase and PARP1 Activity
There is currently no published scientific research specifically detailing the direct enzymatic activity of this compound on Tankyrase (TNKS1/2) or Poly(ADP-ribose) polymerase 1 (PARP1). Studies investigating the mechanism of Wnt signaling inhibition have shown that the parent compound, FH535, can inhibit the PARP activity of both Tankyrases and PARP1 in osteosarcoma cells, leading to the stabilization of Axin2 and suppression of the Wnt/β-catenin pathway. nih.gov However, these specific target engagement and enzyme activity assays have not been reported for the derivative this compound.
In Vivo Preclinical Model Systems for Mechanistic Studies
Xenograft Models for Tumor Biology Investigations (e.g., Pancreatic, Colorectal, HCC)
While the parent compound FH535 has been shown to repress tumor growth in xenograft models of pancreatic, colorectal, and hepatocellular carcinoma (HCC), there is a lack of published in vivo data specifically for this compound. nih.govjcancer.orgnih.gov Research has introduced this compound and demonstrated its inhibitory effect on HCC cell proliferation in vitro. nih.govuky.edu However, studies detailing the efficacy of this compound in reducing tumor volume or progression in preclinical animal xenograft models have not been published. Therefore, its specific impact on tumor biology in an in vivo context remains to be characterized.
Inducible Fibrosis Models (e.g., Laser-induced CNV)
No scientific studies are currently available that investigate the role or effects of this compound in inducible models of fibrosis. Methodologies such as the laser-induced choroidal neovascularization (CNV) model, which leads to subretinal fibrosis, have been used to evaluate the therapeutic potential of related compounds. researchgate.net For instance, research has shown that the parent compound FH535 can inhibit the degree of subretinal fibrosis and CNV in a laser-induced mouse model. researchgate.net However, the specific activity of this compound has not been assessed or reported in this or any other inducible fibrosis model system.
Computational and Bioinformatics Approaches
To decipher the complex biological effects of the compound this compound, researchers employ advanced computational and bioinformatics methodologies. These approaches are essential for interpreting large-scale "omics" datasets—such as transcriptomics (gene expression) and proteomics (protein expression)—generated from cells or tissues treated with the compound. By analyzing this data, a more holistic understanding of this compound's mechanism of action can be achieved, moving beyond a single target to a systems-level perspective.
Gene Ontology (GO) and Pathway Analysis of Omics Data
Gene Ontology (GO) and pathway analysis are powerful bioinformatic tools used to make sense of long lists of genes and proteins affected by this compound. GO analysis categorizes the affected genes into known biological processes, molecular functions, and cellular components. Pathway analysis maps these genes to specific signaling cascades, revealing which cellular communication lines are most impacted by the compound.
Gene Ontology (GO) Analysis of Transcriptomic Data
Studies utilizing microarray and RNA-sequencing (RNA-seq) technologies have provided a broad overview of the transcriptional changes induced by this compound. In pancreatic cancer cells, for instance, GO analysis of microarray data revealed that genes whose expression was altered by this compound were significantly involved in fundamental cellular activities. nih.gov Similarly, GO analysis of RNA-seq data from colon cancer cells treated with this compound showed that the most prominently affected biological processes were related to DNA replication and cell cycle. nih.govjcancer.org
Further analysis of chromatin immunoprecipitation sequencing (ChIP-Seq) data, which identifies where proteins bind to DNA, has also utilized GO to pinpoint gene regulation related to angiogenesis. nih.gov This indicates that this compound not only affects cell growth directly but also influences the tumor's ability to form new blood vessels. nih.gov
Below is a table summarizing the key biological processes found to be enriched in omics data from cells treated with this compound.
Table 1: Gene Ontology (GO) Biological Process Categories Enriched by this compound Treatment
| GO Term | Description | Source |
|---|---|---|
| Cell Cycle | Encompasses the series of events that take place in a cell leading to its division and duplication of its DNA (DNA replication) to produce two daughter cells. | nih.govnih.govjcancer.org |
| DNA Replication | The biological process of producing two identical replicas of DNA from one original DNA molecule. | nih.govjcancer.org |
| Stemness Maintenance | Refers to the processes that preserve the self-renewal and differentiation potential of stem cells. | nih.gov |
Pathway Analysis: Elucidating Mechanistic Effects
While GO provides a broad functional summary, pathway analysis offers more specific mechanistic insights. As this compound is a known inhibitor of the Wnt/β-catenin signaling pathway, a critical focus of pathway analysis has been to confirm the modulation of this cascade's target genes. nih.govplos.orgresearchgate.netnih.gov Studies have consistently shown that this compound treatment leads to the downregulation of key Wnt/β-catenin target genes that are crucial for cell proliferation and survival. nih.govplos.orgresearchgate.net
Table 2: this compound-Induced Downregulation of Key Wnt/β-catenin Pathway Target Genes
| Gene | Function in Pathway | Source |
|---|---|---|
| Cyclin D1 (CCND1) | A key regulator of the cell cycle, promoting progression from the G1 to the S phase. | nih.govplos.orgresearchgate.net |
| Survivin (BIRC5) | An anti-apoptotic protein that also plays a role in regulating cell division. | nih.govplos.orgresearchgate.net |
| LEF1 | A transcription factor that, in complex with β-catenin, activates the transcription of Wnt target genes. | nih.govresearchgate.net |
| AXIN2 | A negative regulator of the Wnt pathway, its expression is a classic indicator of pathway activation. | nih.govresearchgate.net |
Beyond the Wnt/β-catenin pathway, omics data analysis has revealed that this compound influences other critical cancer-related pathways. Microarray analyses of both mRNA and protein expression have identified a significant downregulation of genes involved in angiogenesis. nih.gov This finding suggests that this compound can remodel the tumor microenvironment by hindering the development of a blood supply. nih.gov
Additionally, research indicates that this compound can suppress genes associated with the epithelial-mesenchymal transition (EMT), a process by which cancer cells gain migratory and invasive properties. nih.gov The downregulation of genes like Snail and vimentin, as well as matrix metalloproteinases (MMP-7 and MMP-9), points to the compound's potential to inhibit cancer cell motility. nih.govresearchgate.net
Table 3: this compound-Induced Downregulation of Pro-Angiogenic and Motility-Related Genes
| Gene | Description | Pathway Implication | Source |
|---|---|---|---|
| VEGF | Vascular Endothelial Growth Factor; a primary driver of angiogenesis. | Angiogenesis | nih.gov |
| ANGPT2 | Angiopoietin 2; involved in vascular destabilization and angiogenesis. | Angiogenesis | nih.gov |
| VEGFR3 (FLT4) | Vascular Endothelial Growth Factor Receptor 3; a receptor tyrosine kinase involved in angiogenesis and lymphangiogenesis. | Angiogenesis | nih.gov |
| PLAUR | Plasminogen Activator, Urokinase Receptor (uPAR); plays a role in cell adhesion and migration. | Angiogenesis / Motility | nih.gov |
| TIMP1 | Tissue Inhibitor of Metalloproteinases 1; regulates matrix remodeling. | Angiogenesis | nih.gov |
| MMP-7 / MMP-9 | Matrix Metalloproteinases; enzymes that degrade the extracellular matrix, facilitating invasion. | Cell Motility / EMT | nih.govresearchgate.net |
| Snail | A transcription factor that is a key regulator of the epithelial-mesenchymal transition (EMT). | Cell Motility / EMT | nih.gov |
Comparative Analysis of Fh535 N S Mechanistic Profile
Distinctions from Other Wnt/β-catenin Pathway Inhibitors in Experimental Settings
FH535-N's inhibitory effect on the Wnt/β-catenin pathway is mechanistically distinct from other commonly used inhibitors due to its concurrent antagonism of PPARs. aacrjournals.org Unlike inhibitors that target specific components within the Wnt cascade, such as tankyrase inhibitors (e.g., XAV939) or CBP/β-catenin antagonists (e.g., ICG-001), this compound's activity is intertwined with its effects on PPAR signaling. plos.orgnih.gov
Experimental evidence suggests that the potency of this compound can be influenced by the cellular environment, particularly the presence of PPAR agonists. For instance, in cell culture, the inhibitory effects of this compound on cancer cell proliferation can be modulated by fatty acids and their derivatives present in fetal bovine serum (FBS), which act as natural PPAR agonists. plos.org This observation highlights a key difference from more targeted Wnt inhibitors whose efficacy is generally not dependent on the metabolic state related to PPAR activation.
Moreover, studies have shown that this compound can be more potent than other inhibitors like XAV939 in certain contexts, a difference that may be attributable to its PPAR inhibition. plos.org The compound has been shown to inhibit the recruitment of coactivators, including β-catenin and GRIP1, to PPARγ and PPARδ. aacrjournals.orgmedchemexpress.com This action is not a feature of inhibitors that act downstream of β-catenin stabilization or at the level of its nuclear translocation.
Some research has also indicated that this compound can function as a mitochondrial proton uncoupler, which can independently activate AMP-activated protein kinase (AMPK) and inhibit Wnt signaling by reducing ATP levels. nih.gov This effect is not characteristic of all Wnt inhibitors; for example, ICG-001 does not affect AMPK activation. nih.gov This adds another layer of complexity to this compound's mechanistic profile, distinguishing it from inhibitors with more direct and specific actions on the Wnt pathway.
| Inhibitor | Primary Target(s) | Mechanism of Action | Key Distinctions from this compound |
|---|---|---|---|
| This compound | Wnt/β-catenin, PPARγ, PPARδ | Inhibits β-catenin/TCF-mediated transcription and antagonizes PPARγ/δ. aacrjournals.org May also act as a mitochondrial uncoupler. nih.gov | Dual/multiple targeting profile. |
| XAV939 | Tankyrase 1/2 | Stabilizes Axin, promoting β-catenin degradation. plos.org | Targets a specific component of the β-catenin destruction complex; does not directly target PPARs. |
| ICG-001 | CBP/β-catenin interaction | Disrupts the interaction between β-catenin and the coactivator CBP. nih.gov | Acts at the level of transcriptional coactivator recruitment without PPAR antagonism or effects on AMPK. nih.gov |
| IWP-2 | Porcupine (PORCN) | Inhibits the palmitoylation of Wnt ligands, preventing their secretion and activity. selleckchem.com | Acts upstream in the pathway by inhibiting Wnt ligand processing; does not target intracellular signaling or PPARs. |
Implications of Dual/Multiple Target Modulation for Research Paradigms
The dual-targeting nature of this compound presents both opportunities and challenges for research. On one hand, the ability to modulate two interconnected pathways can be a powerful tool for investigating cellular processes where both Wnt/β-catenin and PPAR signaling are implicated, such as in certain cancers and metabolic disorders. nih.govnih.govacs.orgresearchgate.net The synergistic potential of inhibiting both pathways with a single agent could offer therapeutic advantages over single-target agents. acs.org
However, this dual activity also necessitates careful experimental design and interpretation of results. The observed biological effects of this compound cannot be solely attributed to the inhibition of the Wnt/β-catenin pathway. The contribution of PPAR antagonism must always be considered. aacrjournals.orgplos.org For instance, the anti-proliferative effects of this compound in cancer cell lines may be a consequence of its action on either pathway, or a combination of both. nih.gov
The potential for off-target effects, such as the induction of mitochondrial uncoupling, further complicates the interpretation of data generated using this compound. nih.gov Researchers must be cognizant that observed phenotypes may be due to alterations in cellular energy metabolism rather than direct inhibition of Wnt/β-catenin or PPAR signaling. This underscores the importance of using appropriate controls and complementary experimental approaches to validate findings.
For research paradigms focused on dissecting the specific role of the Wnt/β-catenin pathway, the use of more selective inhibitors may be more appropriate to avoid the confounding variables introduced by this compound's multiple targets. Conversely, in studies where the interplay between Wnt signaling and metabolic pathways is of interest, this compound can serve as a valuable pharmacological probe. The development and use of dual-target inhibitors are becoming more common in drug discovery, with the aim of achieving enhanced efficacy and overcoming drug resistance. nih.govtandfonline.comnih.gov
| Research Paradigm | Implications of Using this compound | Considerations for Experimental Design |
|---|---|---|
| Dissecting the Wnt/β-catenin pathway | Potential for confounding effects from PPAR inhibition and mitochondrial uncoupling. plos.orgnih.gov | Use of more specific inhibitors (e.g., XAV939, ICG-001) as controls; validation of findings with genetic approaches (e.g., siRNA). |
| Cancer biology research | Can be a tool to investigate the crosstalk between Wnt and PPAR pathways in tumorigenesis. nih.gov The anti-proliferative effects may be multifactorial. jcancer.org | Assess markers for both Wnt and PPAR pathway activity; consider the metabolic state of the cells. |
| Metabolic disease research | Valuable for studying the interplay between cellular signaling and metabolism. | Measure metabolic parameters (e.g., ATP levels, oxygen consumption) alongside signaling pathway readouts. |
| Drug discovery and development | Represents a class of dual-target inhibitors that may offer therapeutic benefits. nih.govacs.org | Characterize the full spectrum of molecular targets; evaluate the contribution of each target to the overall biological effect. |
Emerging Research Avenues and Unanswered Questions for Fh535 N Investigations
Comprehensive Elucidation of Off-Target Effects and Polypharmacology as a Research Tool
While FH535 is known to inhibit Wnt/β-catenin signaling by suppressing β-catenin/Tcf-mediated transcription, it has also been identified as a dual antagonist of PPARγ and PPARδ activity. tocris.comaacrjournals.orgmedchemexpress.com This dual targeting suggests a polypharmacological profile. Research indicates that FH535 can inhibit the recruitment of coactivators like GRIP1 and β-catenin to PPARγ and PPARδ. tocris.comaacrjournals.orgmedchemexpress.comresearchgate.net Furthermore, studies have shown that FH535 may also act through the tankyrase 1/2 enzymes to suppress Wnt signaling, and can inhibit PARP1 auto-modification, indicating inhibition of PARP1 enzymatic activity. nih.gov This non-specific blockade of PARP1 may confound Wnt-specific claims based on FH535 effects and highlights the need for further investigation into the full spectrum of off-target effects for both FH535 and its derivative, FH535-N. nih.gov A comprehensive understanding of these off-target interactions is crucial for accurately interpreting results when using these compounds as research tools and for designing experiments that can distinguish between on-target and off-target effects.
Investigation of Context-Dependent Mechanisms Across Diverse Cellular Environments and Disease Models
The effects of FH535 have been investigated in a variety of cancer cell lines, including those from colon, lung, liver, osteosarcoma, and pancreatic cancers. tocris.commedchemexpress.comnih.govresearchgate.netresearchgate.netnih.govnih.gov Studies have shown that FH535 can exhibit antiproliferative effects in these diverse cellular contexts. tocris.com For instance, FH535 was found to be cytotoxic in several osteosarcoma cell lines while being well tolerated by normal human osteoblast cells. nih.gov Research also suggests that the role of Wnt signaling, the primary target pathway of FH535 and its derivatives, may be multifaceted and have different disease roles in a ligand-, cell-, and context-dependent manner. researchgate.net This underscores the importance of further research to understand how the mechanisms of action of this compound might vary across different cell types, tissue microenvironments, and disease models. Investigating these context-dependent effects is essential for defining the specific applications and limitations of this compound as a research tool in various biological systems.
Exploration of Novel Signaling Crosstalk Networks Modulated by the Compound
Research on FH535 has hinted at its involvement in modulating signaling crosstalk. For example, studies suggest a link between autophagy and the Wnt/β-catenin signaling pathway, where β-catenin can act as a transcriptional regulator of autophagy markers like p62. mdpi.comnih.govresearchgate.net FH535 treatment has been shown to increase p62 mRNA levels. mdpi.comnih.govresearchgate.net Additionally, the potentiation of imatinib-induced apoptosis by FH535 in myeloid leukemia cell lines is suggested to be more likely due to crosstalk between other pathways and β-catenin, rather than being dependent on the developmental stage. researchgate.net FH535 has also been shown to restore sensitivity to lenvatinib (B1674733) in hepatocellular carcinoma cell lines that overexpress Fzd10, further indicating its involvement in complex signaling networks. mdpi.comnih.gov Exploring these and other potential crosstalk networks modulated by this compound is a critical area for future research to fully understand its cellular impact beyond the primary Wnt/β-catenin pathway.
Mechanistic Studies of Acquired Resistance in Experimental Models
The development of acquired resistance to therapeutic agents is a significant challenge in disease treatment, and understanding the mechanisms behind it is crucial for developing more effective strategies. While the provided information focuses on FH535 as a research tool, studies in experimental models can shed light on potential resistance mechanisms to Wnt pathway inhibitors like this compound. Research in osteosarcoma has involved developing in vitro models of acquired doxorubicin (B1662922) resistance to test the efficacy of Wnt inhibition in such contexts. nih.gov These resistant cells exhibited increased resistance to doxorubicin and overexpressed MDR-1. nih.gov While this specific study focused on the efficacy of FH535 in doxorubicin-resistant cells, it highlights the broader need to mechanistically study how cells might develop resistance specifically to this compound or other Wnt pathway inhibitors when used in experimental settings. Understanding these mechanisms in research models can inform the strategic use of this compound and the interpretation of results in long-term experiments.
Development of Advanced Derivatives for Enhanced Research Specificity and Probe Generation
The identification of off-target effects for FH535, such as the inhibition of PARP1 in addition to tankyrases, suggests a need for developing more specific derivatives for research purposes. nih.gov The data indicates that FH535 may be grouped with other small molecules that inhibit both PARP1 and TNKS1/2. nih.gov Detailed examination of the structure-activity relationship of FH535 in the context of PARP1 and TNKS1/2 could facilitate increased specificity through rational modification of the molecule. nih.gov The existence of this compound as a derivative already points to efforts in this direction. mdpi.comnih.govnih.gov Future research should focus on designing and characterizing advanced this compound derivatives or related compounds with improved specificity for particular targets within the Wnt pathway or other intended pathways, minimizing off-target interactions. Developing such highly specific probes is essential for dissecting intricate biological processes and accurately attributing observed effects to the intended target modulation.
Refinement of Mechanistic Understanding in Complex Biological Systems
While studies have investigated FH535 in various cell lines and in vivo xenograft models, a more refined mechanistic understanding of its effects in complex biological systems is needed. nih.govmedchemexpress.comnih.govresearchgate.netnih.govnih.govoncotarget.com Complex systems like organoids or advanced co-culture models can better recapitulate the in vivo environment, including cell-cell interactions and the influence of the tumor microenvironment. cancerbiomed.org For instance, the Wnt/β-catenin signaling pathway plays a significant role in the tumor microenvironment, influencing interactions between cancer cells and components like immune cells, stem cells, and vasculature. cancerbiomed.org Understanding how this compound modulates these complex interactions and signaling cascades within a more physiologically relevant context is crucial for translating research findings and fully appreciating its utility as a research tool in intricate biological settings.
Integration with Multi-Omics Approaches for Deeper Mechanistic Insight
Integrating data from multiple "omics" platforms (genomics, transcriptomics, proteomics, metabolomics, etc.) can provide a more holistic view of the molecular changes induced by a compound. mixomics.orgnih.govfrontiersin.orgnih.govresearchgate.net RNA sequencing has already been used in studies involving FH535, revealing alterations in multiple biological pathways associated with DNA replication, cell cycle, and metabolism in colon cancer cells. nih.gov Gene Ontology (GO) analysis of microarray data from FH535 studies has indicated that target genes responding to the compound participate in stemness maintenance. oncotarget.com Integrating this compound investigations with multi-omics approaches can provide deeper mechanistic insights into its effects on gene expression, protein profiles, metabolic changes, and other molecular alterations. mixomics.orgnih.govfrontiersin.orgnih.govresearchgate.net This can help to identify novel targets, understand compensatory mechanisms, and build comprehensive molecular networks affected by the compound, thereby enhancing its value as a research tool.
Q & A
Q. What experimental models are most appropriate for studying FH535-N’s inhibitory effects on Wnt/β-catenin signaling?
this compound is commonly tested in hepatocellular carcinoma (HCC) cell lines, such as HepG2 or Huh7, due to their well-characterized Wnt/β-catenin pathway activity. Researchers should validate baseline Wnt activity (e.g., β-catenin nuclear localization or AXIN2 transcription levels) before treatment. Dose-response experiments (e.g., 0–10 µM this compound) are critical to establish IC50 values for cell viability and pathway inhibition . Include controls like untreated cells and Wnt activators (e.g., LiCl) to contextualize inhibitory effects.
Q. How do this compound concentrations correlate with downstream molecular changes in Wnt-related targets?
Data from in vitro studies demonstrate concentration-dependent effects:
- Cell viability : At 10 µM, survival rates drop to ~40% compared to untreated controls .
- Protein expression : Cyclin D1 and c-Myc decrease by >50% at 10 µM .
- Gene transcription : BIRC5 (Survivin), AXIN2, and CCND1 show 60–70% suppression at 10 µM . Researchers should use RT-qPCR for gene expression and Western blotting for protein quantification, normalizing to housekeeping genes/proteins (e.g., GAPDH, β-actin).
Q. What are the primary methodological considerations for replicating this compound studies in Wnt/β-catenin inhibition?
- Dose standardization : Use 5–10 µM this compound for pathway inhibition, as lower concentrations (e.g., 1–2 µM) may yield inconsistent results .
- Time-course experiments : Assess effects at 24–72 hours to capture dynamic transcriptional/translational changes.
- Validation : Include AXIN2 (a Wnt target gene) as a positive control for pathway inhibition .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s dual roles in autophagy modulation and Wnt inhibition?
this compound may exhibit off-target effects on autophagic flux, independent of Wnt/β-catenin. To isolate Wnt-specific effects:
- Use siRNA knockdown of β-catenin or TCF/LEF transcription factors alongside this compound treatment.
- Measure autophagy markers (e.g., LC3-II/LC3-I ratio, p62 degradation) under this compound exposure to distinguish pathway crosstalk .
- Compare results with selective Wnt inhibitors (e.g., XAV939) to validate specificity.
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects on gene expression?
- Non-linear regression : Fit dose-response curves (e.g., log[this compound] vs. normalized gene expression) to calculate EC50 values.
- ANOVA with post-hoc tests : Compare transcriptional changes across concentrations (e.g., 0 vs. 5 vs. 10 µM) for BIRC5, AXIN2, and CCND1 .
- Error reporting : Include standard deviations from ≥3 biological replicates and account for batch effects using randomized experimental designs .
Q. How can this compound be integrated into combinatorial therapies to overcome resistance in Wnt-driven cancers?
- Synergy screening : Pair this compound with chemotherapeutics (e.g., 5-fluorouracil) or targeted agents (e.g., EGFR inhibitors) using Chou-Talalay assays to calculate combination indices (CI).
- Resistance models : Generate this compound-resistant cell lines via chronic exposure (e.g., 6 months at sublethal doses) and profile mutations in β-catenin/TCF4.
- In vivo validation : Use xenograft models to assess tumor regression and metastasis suppression with combination regimens .
Data Interpretation and Reporting
Q. How should researchers address variability in this compound’s efficacy across cell lines or experimental conditions?
- Pre-screen cell lines : Confirm Wnt/β-catenin activation status via TOPFlash reporter assays.
- Standardize culture conditions : Serum concentration (e.g., 10% FBS vs. serum-free) and cell density can alter this compound’s bioavailability.
- Meta-analysis : Compare results with published datasets (e.g., CCLE or GDSC databases) to identify lineage-specific sensitivities .
Q. What steps ensure reproducibility when documenting this compound experiments in academic manuscripts?
- Materials section : Specify this compound’s source (e.g., CAS number, vendor), solvent (e.g., DMSO), and storage conditions (−20°C in aliquots).
- Methods detail : Report incubation times, concentration gradients, and normalization techniques for qPCR/Western blot data.
- Data availability : Deposit raw datasets (e.g., RNA-seq, viability assays) in public repositories like Gene Expression Omnibus (GEO) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
